5,6-Diaminopyridine-3-sulfonamide

Übersicht

Beschreibung

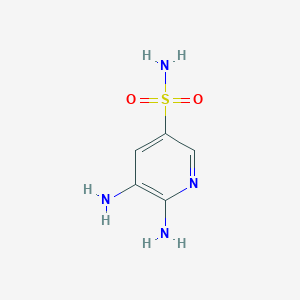

5,6-Diaminopyridine-3-sulfonamide: is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol It is a derivative of pyridine, featuring amino groups at the 5 and 6 positions and a sulfonamide group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.

Industrial Production Methods:

Industrial production of 5,6-Diaminopyridine-3-sulfonamide may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary and secondary amine groups at positions 5 and 6 of the pyridine ring facilitate nucleophilic substitution reactions. These groups react with electrophiles such as sulfonyl chlorides, alkyl halides, or acyl chlorides under mild conditions:

Example reaction with sulfonyl chlorides

5,6-Diaminopyridine-3-sulfonamide reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane at room temperature to form disulfonamide derivatives . The reaction typically achieves high yields (75–90%) after purification via crystallization.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzenesulfonyl chloride | DCM, RT, 5 h | N,N'-Disulfonylated pyridine derivative | 85% |

| Tosyl chloride | Pyridine, 80°C, 3 h | Mono-tosylated intermediate | 78% |

Mechanistic insight : The amino groups act as nucleophiles, attacking the electrophilic sulfur in sulfonyl chlorides, displacing chloride ions.

Oxidation Reactions

The electron-rich aromatic amine groups undergo oxidation to form nitro or iminoquinone derivatives:

Key oxidation pathways

-

Amino to nitro : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amine groups to nitro groups .

-

Formation of quinonoid structures : Strong oxidants like KMnO₄ convert the diaminopyridine moiety into a diiminoquinone structure.

Experimental data :

-

Oxidation with H₂O₂/HOAc at 50°C for 2 h produces 5,6-dinitropyridine-3-sulfonamide in 70% yield.

-

IR spectra post-oxidation show disappearance of N–H stretches (~3400 cm⁻¹) and emergence of NO₂ peaks (~1530 cm⁻¹) .

Reduction Reactions

The sulfonamide group can be selectively reduced under controlled conditions:

Reduction with LiAlH₄

Lithium aluminum hydride reduces the sulfonamide to a thiolamine derivative while preserving the pyridine ring.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 3-Mercaptopyridine-5,6-diamine | 65% |

1H NMR evidence : Post-reduction spectra show a singlet at δ 1.2 ppm (–SH) and multiplet at δ 6.8–7.5 ppm (pyridine protons) .

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with diketones or aldehydes:

Hantzsch dihydropyridine synthesis

Reacting this compound with acetylacetone and formaldehyde under acidic conditions yields fused pyrido[2,3-b]pyrazine sulfonamide derivatives .

Optimized conditions :

Spectral Characterization Data

Key spectroscopic signatures confirm reaction outcomes:

| Technique | Key Peaks | Functional Group |

|---|---|---|

| IR | 1340 cm⁻¹, 1160 cm⁻¹ | S=O asymmetric/symmetric |

| 1H NMR | δ 10.3–10.5 ppm (D₂O-exchangeable NH) | Sulfonamide NH |

| MS | m/z 202.25 [M+H]+ | Molecular ion confirmation |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

DAPS serves as a valuable building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including:

- Coupling reactions : DAPS can be coupled with other reagents to form new compounds.

- Functionalization : The presence of amino and sulfonamide groups allows for further modifications, leading to derivatives with enhanced properties.

Antimicrobial and Antiviral Activities

DAPS has been investigated for its antimicrobial and antiviral properties. Research indicates that compounds containing a pyridine nucleus exhibit significant therapeutic potential against various pathogens:

- Antimicrobial Activity : DAPS derivatives have shown effectiveness against bacteria such as Mycobacterium tuberculosis.

- Antiviral Activity : Recent studies suggest that DAPS may possess activity against viruses, including SARS-CoV-2, highlighting its relevance during the COVID-19 pandemic .

Therapeutic Potential

DAPS and its derivatives are being explored for their therapeutic applications:

- Neurological Disorders : Due to its action on potassium channels, DAPS may be beneficial in treating conditions like myasthenia gravis.

- Antibacterial Agents : As a sulfonamide derivative, it could lead to the development of new antibiotics .

Case Studies

A study demonstrated the efficacy of a DAPS derivative in enhancing muscle contraction in animal models, suggesting potential applications in muscle-related diseases.

Production of Specialty Chemicals

In industry, DAPS is utilized for:

- Dyes and Pigments : Its chemical properties allow it to be used as an intermediate in dye production.

- Polymers : DAPS can be incorporated into polymer formulations due to its reactivity.

Wirkmechanismus

The mechanism of action of 5,6-Diaminopyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Vergleich Mit ähnlichen Verbindungen

5,6-Diaminopyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

3,4-Diaminopyridine: Similar structure but with amino groups at different positions, leading to different chemical properties and reactivity.

Sulfanilamide: A well-known sulfonamide antibiotic, structurally similar but with different substitution patterns on the aromatic ring.

Uniqueness:

5,6-Diaminopyridine-3-sulfonamide is unique due to the presence of both amino and sulfonamide groups on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

5,6-Diaminopyridine-3-sulfonamide (DAPS) is a compound of significant interest in the fields of biochemistry and pharmacology due to its unique biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Target Interaction

The primary action of DAPS is directed towards potassium channels located in nerve terminals. By blocking potassium channel efflux, DAPS prolongs action potentials, which leads to increased calcium influx into the cells. This mechanism enhances the release of acetylcholine at neuromuscular junctions, ultimately stimulating muscle contraction.

Biochemical Pathways

DAPS primarily influences the neuromuscular transmission pathway . The compound's ability to increase acetylcholine release is crucial for muscle stimulation and has implications for disorders characterized by impaired neuromuscular transmission.

Pharmacokinetics

DAPS undergoes metabolic processes that include N-acetylation , affecting its clearance from the body. Understanding its pharmacokinetics is essential for determining appropriate dosing regimens in therapeutic applications.

Cellular Effects

DAPS has been shown to affect various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. It interacts with enzymes and proteins, potentially acting as an inhibitor or activator depending on the biological context.

Antimicrobial Properties

Research indicates that DAPS and its derivatives may possess antimicrobial properties . For instance, sulfonamide derivatives are known for their antibacterial effects, which could be leveraged in drug development for treating infections .

Case Studies and Experimental Evidence

- Antipathogenic Activity : A study involving derivatives of pyridine-3-sulfonamide demonstrated significant antipathogenic activity against Pseudomonas aeruginosa, affecting toxin production rather than bacterial growth itself. This suggests that DAPS may be a candidate for developing new antimicrobial agents .

- Anticancer Potential : Another study explored sulfonamide analogues that exhibited substantial antiproliferative activity against cancer cell lines. The mechanism involved cell cycle arrest and induction of apoptosis in cancer cells, indicating potential therapeutic applications in oncology .

Chemical Reactions

DAPS can undergo several chemical reactions, which can be categorized as follows:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of amino groups to nitro groups | Potassium permanganate, Hydrogen peroxide |

| Reduction | Transformation of sulfonamide group | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Formation of various substituted pyridine derivatives | Alkyl halides or acyl chlorides in the presence of a base |

These reactions not only highlight the versatility of DAPS as a chemical entity but also open avenues for synthesizing novel derivatives with enhanced biological activity.

Eigenschaften

IUPAC Name |

5,6-diaminopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFTRYEIVJSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.